molecular formula C27H15F5N2O5 B13737909 2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate CAS No. 1058742-38-3

2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate

Cat. No.: B13737909
CAS No.: 1058742-38-3
M. Wt: 542.4 g/mol
InChI Key: RTBZCURXVGMYKK-UHFFFAOYSA-N
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Description

The compound 2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate features a biphenyl core substituted with fluorine atoms at the 2' and 4' positions, a benzoate ester at the 4-position, and a carbamoyl group linked to a 4-nitro-3-(trifluoromethyl)phenyl moiety.

Properties

CAS No.

1058742-38-3

Molecular Formula

C27H15F5N2O5

Molecular Weight

542.4 g/mol

IUPAC Name

[4-(2,4-difluorophenyl)-2-[[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl]phenyl] benzoate

InChI

InChI=1S/C27H15F5N2O5/c28-17-7-9-19(22(29)13-17)16-6-11-24(39-26(36)15-4-2-1-3-5-15)20(12-16)25(35)33-18-8-10-23(34(37)38)21(14-18)27(30,31)32/h1-14H,(H,33,35)

InChI Key

RTBZCURXVGMYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C3=C(C=C(C=C3)F)F)C(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitro group can also participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Substituents and Functional Groups
Compound Name Substituents Key Functional Groups
Target Compound 2',4'-difluoro; 4-nitro-3-(trifluoromethyl)phenylcarbamoyl; 4-yl benzoate Benzoate ester, carbamoyl, nitro, CF₃
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate [16] 4'-chloro, 3'-fluoro; methyl ester Methyl ester, chloro, fluoro
4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid [14] 4-chloro; 3'-CF₃; carboxylic acid Carboxylic acid, CF₃, chloro
4'-Methyl[1,1'-biphenyl]-4-yl 4-[(3-methylphenoxy)methyl]benzoate [18] 4'-methyl; phenoxymethyl benzoate Benzoate ester, methyl, ether linkage
  • Electron-Withdrawing Groups: The target compound’s nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity and metabolic stability compared to methyl or chloro substituents in analogs [14][16].
  • Ester vs. Carboxylic Acid : The benzoate ester in the target compound likely improves membrane permeability relative to carboxylic acid derivatives (e.g., ), which may ionize at physiological pH [16].

Spectroscopic and Physical Properties

Table 3: Spectral Data Comparison
Compound Feature IR Absorption (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Reference
Benzoate ester (Target) C=O stretch: ~1680–1720 Aromatic protons: 7.2–8.5 [1][3]
Carbamoyl group N-H stretch: ~3150–3414; C=O: ~1663–1682 NH resonance: ~9–10 [1]
Trifluoromethyl group C-F stretch: ~1100–1200 CF₃ as singlet: ~1.5–2.5 (¹⁹F-NMR) [14]
  • The absence of C=O in 1,2,4-triazoles () contrasts with the strong ester carbonyl signal in the target compound, confirming successful esterification [1].
  • Fluorine atoms in the target compound induce deshielding in adjacent protons, observed as downfield shifts in ¹H-NMR (e.g., 7.8–8.5 ppm for ortho-fluorine) [3][16].

Biological Activity

2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C28H17F5N2O5
  • Molecular Weight: 525.43 g/mol
  • CAS Number: Not specified in the search results.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate. The compound exhibits significant inhibitory effects on various cancer cell lines. For instance, compounds with similar structures demonstrated moderate to significant activity against K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) cell lines at concentrations around 100 µM .

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
K-562~100
MCF-7~100
A549~100

Kinase Inhibition

The compound's structural features suggest strong interactions with various protein kinases. Docking studies indicate high potency against the Epidermal Growth Factor Receptor (EGFR), with reported inhibition rates of 91% and 92% at 10 nM for closely related compounds . Additionally, it showed significant inhibitory activity against other kinases such as HER-4 and VEGFR2, indicating a broad spectrum of action.

Table 2: Kinase Inhibition Activity

KinaseInhibition (%) at 10 nMReference
EGFR91%
HER-4Comparable to imatinib
VEGFR216–48%

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of trifluoromethyl and nitro groups significantly enhances the biological activity of the compound. The positioning of these substituents on the phenyl rings appears crucial for optimal binding and activity against target proteins. Specifically, compounds with strong electronegative groups like CF₃ or NO₂ exhibited a positive correlation with anti-tumor cell proliferation activity, emphasizing their role in enhancing binding affinity to EGFR .

Case Studies

A study involving a series of synthesized compounds related to this class demonstrated their potential as therapeutic agents in treating resistant forms of cancer. For example, a compound structurally similar to 2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate was tested in vivo and showed promising results in reducing tumor size in xenograft models of breast cancer .

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